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Compound of Interest

5-(Pyridin-3-yl)oxazole-4-
Compound Name:
carboxylic acid

Cat. No.: B1414878

An In-Depth Technical Guide to 5-(Pyridin-3-yl)oxazole-4-carboxylic acid

Introduction: A Privileged Scaffold in Medicinal
Chemistry

5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound that merges three key
pharmacophores: a pyridine ring, an oxazole core, and a carboxylic acid moiety. This unique
combination makes it a molecule of significant interest in drug discovery and development. The
pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability
to engage in hydrogen bonding and its overall metabolic stability[1]. The oxazole ring serves as
a versatile bioisostere for amide and ester groups, offering a rigid, planar structure that can
orient substituents in a well-defined three-dimensional space[2][3]. Finally, the carboxylic acid
group provides a crucial anchor for ionic interactions with biological targets, such as the basic
residues in enzyme active sites, and enhances aqueous solubility.

This guide provides a comprehensive overview of the core chemical properties, reactivity,
synthesis, and potential biological significance of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid,
offering field-proven insights for its application in research and development.

PART 1: Core Chemical and Physical Properties
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A thorough understanding of a compound's physicochemical properties is the bedrock of
successful experimental design, from synthesis and purification to formulation and in vitro

screening.
Compound ldentification
Property Data Source
CAS Number 1083224-10-5 [4]
Molecular Formula CoHsN203 [4]
Molecular Weight 190.16 g/mol [5]
Physical Form Solid [5]
Purity (Typical) >95% [4]
) ~2.8 - 3.5 (Carboxylic Acid), Inferred from similar
Predicted pKa S
~4.5 - 5.0 (Pyridinium ion) structures[6]

Sparingly soluble in water;
Predicted Solubility soluble in organic solvents like Inferred from structure
DMSO and DMF.

The molecule possesses two ionizable centers: the acidic carboxylic acid and the basic
nitrogen of the pyridine ring. The predicted pKa of the carboxylic acid suggests it will be
deprotonated (carboxylate form) at physiological pH (~7.4), which is critical for forming salt-
bridge interactions with biological targets. The pyridine nitrogen will be protonated in acidic
conditions.

Caption: 2D Structure of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid.

PART 2: Synthesis, Reactivity, and Stability

The synthetic accessibility and chemical behavior of a compound dictate its viability as a
research tool or drug candidate.

Retrosynthetic Analysis and Proposed Synthesis
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The most direct and modern approach to synthesizing 4,5-disubstituted oxazoles is from
carboxylic acids[3]. A logical retrosynthesis of the target compound involves disconnecting the
oxazole ring, pointing to nicotinic acid and an isocyanoacetate derivative as plausible starting
materials.

( ") C-C, C-O disconnection _ -~~~ "=~ \/>( ]

~< ,/\
Ethyl Isocyanoacetate

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Proposed One-Pot Synthesis

This protocol is adapted from established methods for oxazole synthesis directly from
carboxylic acids and isocyanides, which avoids the need for pre-activating the acid to a more
reactive form like an acid chloride[3].

Objective: To synthesize Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate, followed by saponification.

Materials:

Nicotinic acid (1.0 equiv)

e 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 equiv)
o Ethyl isocyanoacetate (1.2 equiv)

e N-Methylmorpholine (NMM) (2.0 equiv)

¢ Dichloromethane (DCM), Anhydrous

e Lithium Hydroxide (LIOH)

o Tetrahydrofuran (THF) / Water
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Step-by-Step Procedure:

Carboxylic Acid Activation: To a flame-dried round-bottom flask under an inert nitrogen
atmosphere, add nicotinic acid (1.0 equiv) and anhydrous DCM. Stir to dissolve/suspend.

Add N-Methylmorpholine (2.0 equiv) and stir for 5 minutes at room temperature.

Add DMTMM (1.5 equiv) in one portion. The reaction mixture may become a thicker slurry.
Stir for 20 minutes. Expertise Note: DMTMM is a highly effective peptide coupling reagent
that works well for activating carboxylic acids for reactions with weak nucleophiles like
isocyanides.

Cyclization: Add ethyl isocyanoacetate (1.2 equiv) dropwise to the activated acid mixture.

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or
LC-MS for the disappearance of nicotinic acid and the formation of the ethyl ester product.

Work-up and Purification (Ester): Upon completion, quench the reaction with saturated
agueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the
organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in
vacuo. Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl
acetate gradient).

Saponification: Dissolve the purified ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).
Add LiOH (2.0-3.0 equiv) and stir at room temperature until LC-MS confirms complete
conversion to the carboxylic acid (typically 2-4 hours).

Final Isolation: Remove the THF under reduced pressure. Dilute the remaining agueous
solution with water and wash with ethyl acetate to remove any non-polar impurities. Carefully
acidify the aqueous layer to pH ~3-4 with 1M HCI. The product should precipitate. Collect the
solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final
product, 5-(Pyridin-3-yl)oxazole-4-carboxylic acid.

Chemical Reactivity and Stability Considerations

e Carboxylic Acid: The -COOH group is the primary site of reactivity. It can be readily
converted to esters, amides, or acid halides using standard organic chemistry protocols. This
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functional handle is essential for forming covalent linkages, for example, in the development
of PROTACSs or targeted covalent inhibitors.

» Heterocyclic Core: The oxazole ring is generally stable but can be susceptible to ring-
opening under harsh acidic or basic conditions. A study of related 5-hydroxyoxazole-4-
carboxylic acids highlighted their instability towards hydrolytic ring-opening and
decarboxylation[7]. While the 5-pyridyl substituent likely imparts more stability than a 5-
hydroxy group, this potential degradation pathway should be considered, especially during
prolonged storage in aqueous buffers or under harsh reaction conditions.

PART 3: Biological Context and Therapeutic
Potential

The convergence of the pyridine and oxazole rings in a single molecule creates a "privileged
scaffold" with potential applications across multiple therapeutic areas.

Pharmacophore Analysis

The molecule can be deconstructed into three key regions that contribute to its potential
biological activity.

Caption: Key pharmacophoric features of the molecule.

Known Activities of Structural Analogs

While data on this specific molecule is limited, the broader class of pyridine-oxazole derivatives
has demonstrated significant biological activity.

e Anticancer Activity: Numerous studies have reported on oxazole derivatives, including those
linked to pyridine, as potent anticancer agents[2][8]. Some have shown cytotoxic effects
against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and leukemia cell
lines[8][9]. The mechanism is often linked to the inhibition of critical cellular targets like
kinases[10][11].

» Antibacterial Activity: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives, which share the core
pyridin-3-yl structure, have exhibited strong antibacterial activity against Gram-positive
bacteria, with efficacy comparable to the antibiotic linezolid[12][13]. This suggests the
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pyridin-3-yl moiety is well-tolerated and potentially beneficial for targeting bacterial enzymes
or ribosomes.

o Enzyme Inhibition: The general structure is reminiscent of kinase inhibitors, where a
heterocyclic core (like oxazole) positions substituents to interact with the ATP-binding pocket.
The pyridine ring can form crucial hydrogen bonds with the hinge region of a kinase, while
the carboxylic acid could anchor the molecule to basic residues like lysine in the solvent-
exposed region.

Conclusion and Future Directions

5-(Pyridin-3-yl)oxazole-4-carboxylic acid represents a high-potential scaffold for chemical
biology and drug discovery. Its synthesis is feasible through modern organic chemistry
methods, and its structure contains multiple functional groups amenable to derivatization for
structure-activity relationship (SAR) studies.

Future research should focus on:
» Validating the proposed synthesis and optimizing reaction conditions for scale-up.

» Exploring the derivatization of the carboxylic acid to generate amide or ester libraries for
biological screening.

e Screening the compound and its derivatives against panels of kinases, bacterial strains, and
cancer cell lines to identify initial biological activities.

o Conducting stability studies to confirm its suitability for use in aqueous biological assays and
potential for further development.

By leveraging the insights provided in this guide, researchers can confidently incorporate this
promising molecule into their discovery workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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